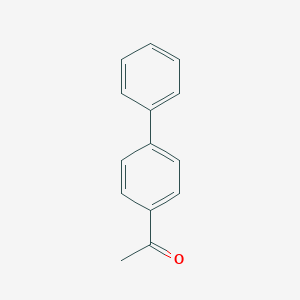

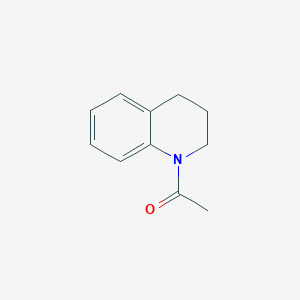

1-Acetyl-1,2,3,4-tetrahydroquinoline

概述

描述

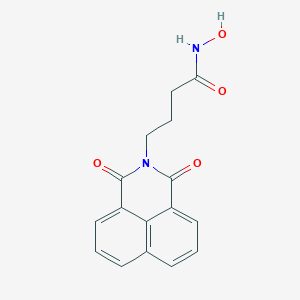

1-Acetyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C11H13NO . It is used as an active component in various dyes .

Synthesis Analysis

The synthesis of highly substituted 1,2,3,4-tetrahydroquinolines involves a three-component cascade reaction. This reaction involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence. High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of 1,2,3,4-tetrahydroquinoline .Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinolines have been targeted by many research groups because of their abundance in natural products and notable biological activity. They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .Physical And Chemical Properties Analysis

1-Acetyl-1,2,3,4-tetrahydroquinoline is a colorless to almost colorless clear liquid. It has a molecular weight of 175.23 g/mol. Its boiling point is 295 °C and it has a specific gravity of 1.12 at 20 °C. The refractive index is 1.58 .科学研究应用

-

Medicinal Chemistry

- Summary of Application : 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of isoquinoline alkaloids, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

- Methods of Application : The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community .

- Results or Outcomes : The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action have been studied .

-

Organic Chemistry

- Summary of Application : Highly substituted 1,2,3,4-tetrahydroquinolines can be synthesized using a three-component cascade reaction .

- Methods of Application : The reaction involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .

- Results or Outcomes : This method saves time during the workup procedure and purification of intermediates and yields minimal reagent .

-

Industrial Applications

-

Pharmaceutical Applications

- Summary of Application : The heterocyclic quinoline or hydroquinoline core is a structural motif of numerous synthetic and natural compounds that find application in medicinal, bioorganic, agrochemical, and industrial chemistry .

- Methods of Application : Many substituted quinolines have been used as drugs with a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, anti-inflammatory .

- Results or Outcomes : The well-known drugs primaquine and chloroquine (antimalarial), bedaquiline (antitubercular), ciprofloxacin (antibiotic), pitavastatin (cholesterol lowering) are some examples among a broad class of compounds with quinoline pharmacophores .

-

Neuroscience

- Summary of Application : The metal chelator clioquinol can prevent copper oxidation in β-amyloid fibrils, which may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .

-

Green and Sustainable Chemistry

- Summary of Application : In the concept of green and sustainable chemistry, the use of efficient and recyclable catalysts in multi-component reactions (MCRs) is highly desired .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .

-

Pesticides

-

Photosensitizers

-

Dyes

-

Alzheimer’s Disease Therapy

- Summary of Application : The metal chelator clioquinol can prevent copper oxidation in β-amyloid fibrils, which may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .

安全和危害

未来方向

The synthesis of 1,2,3,4-tetrahydroquinolines has garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

属性

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9(13)12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWLNRQGJSQRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324444 | |

| Record name | 1-Acetyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-1,2,3,4-tetrahydroquinoline | |

CAS RN |

4169-19-1 | |

| Record name | Kyuzol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B160214.png)

![1-Acetylbicyclo[1.1.1]pentane](/img/structure/B160217.png)

![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B160224.png)